N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Catalog No.
S2919591
CAS No.
2034451-98-2
M.F
C21H28N4O
M. Wt
352.482
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrah...

CAS Number

2034451-98-2

Product Name

N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide

Molecular Formula

C21H28N4O

Molecular Weight

352.482

InChI

InChI=1S/C21H28N4O/c1-15-22-19-8-7-17(13-20(19)23-15)21(26)24-18-9-11-25(12-10-18)14-16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3,(H,22,23)(H,24,26)

InChI Key

DGUHJSAGUQKNPK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

solubility

not available

N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound characterized by its unique structure that combines a benzimidazole moiety with a piperidine derivative. The compound features a piperidine ring substituted with a benzyl group, which is attached to a benzo[d]imidazole structure that includes a carboxamide functional group. Its molecular formula is C19H24N4C_{19}H_{24}N_4, and it has a molecular weight of approximately 320.43 g/mol. The compound's structure indicates potential for various biological activities, particularly in pharmaceutical applications.

The chemical reactivity of N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be explored through several types of reactions:

  • Nucleophilic Substitution: The carboxamide group can participate in nucleophilic substitution reactions, making it amenable to modifications that could enhance its biological activity.
  • Reduction Reactions: The compound may undergo reduction reactions at the imidazole nitrogen or the carbonyl group in the carboxamide to yield various derivatives.
  • Cyclization Reactions: Given the presence of multiple functional groups, cyclization reactions could lead to the formation of new heterocyclic compounds.

Research indicates that compounds containing benzimidazole and piperidine moieties exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown efficacy against various cancer cell lines due to their ability to inhibit specific signaling pathways.
  • Antimicrobial Activity: The structural components of this compound suggest potential effectiveness against bacterial and fungal strains.
  • Neurological Effects: Compounds similar to N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are being investigated for their roles in treating neurological disorders, particularly as acetylcholinesterase inhibitors.

The synthesis of N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be achieved through several methodologies:

  • Condensation Reactions: A common method involves the condensation of 1-benzylpiperidine with appropriate benzimidazole derivatives under acidic or basic conditions.
  • Multi-step Synthesis: This may include initial formation of the benzimidazole ring followed by subsequent introduction of the piperidine moiety through alkylation or acylation.
  • Green Chemistry Approaches: Recent trends emphasize environmentally friendly synthesis routes that minimize waste and use safer reagents.

N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders or cancers.
  • Chemical Research: As a reference standard in studies investigating structure–activity relationships (SAR) for similar compounds.
  • Biological Studies: In research focused on enzyme inhibition or receptor modulation.

Interaction studies involving N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide often focus on:

  • Enzyme Inhibition: Evaluating its ability to inhibit key enzymes such as acetylcholinesterase or other targets relevant in disease states.
  • Receptor Binding Affinity: Assessing how well the compound binds to various receptors implicated in neurological functions.
  • Molecular Docking Studies: Computational studies that predict how this compound interacts at the molecular level with biological targets.

Several compounds share structural similarities with N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
DonepezilBenzylpiperidine with an acetylcholinesterase inhibitor profileAlzheimer's treatment
RivastigmineSimilar piperidine structure with carbamate functionalityAlzheimer's treatment
GalantamineAlkaloid structure with piperidine and phenolic componentsCognitive enhancement

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific combination of the benzimidazole core and piperidine side chain which may confer distinct pharmacological properties not observed in other similar compounds. Its potential for modification and optimization makes it an interesting candidate for further research in drug development.

N-(1-Benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide represents a modern synthetic compound emerging from advances in heterocyclic chemistry during the early 21st century. While its exact discovery date remains unspecified in public databases, its structural analogs gained prominence post-2010 alongside the rise of combinatorial chemistry and high-throughput screening methodologies. The integration of benzimidazole and piperidine motifs aligns with trends in CNS drug discovery, where hybrid structures are engineered to enhance blood-brain barrier permeability and receptor affinity.

Nomenclature and IUPAC Classification

The systematic IUPAC name derives from its core components:

  • Benzimidazole core: A bicyclic system comprising fused benzene and imidazole rings, numbered according to the benzo[d]imidazole system.
  • Tetrahydro modification: Saturation of the imidazole ring at positions 4,5,6,7, yielding a partially hydrogenated structure.
  • Carboxamide substituent: A carbonyl-linked amine group at position 5 of the benzimidazole.
  • N-(1-Benzylpiperidin-4-yl) group: A piperidine ring substituted at position 4 with a benzyl group, connected via the amide nitrogen.

This nomenclature adheres to IUPAC Rule C-14.3 for heterocyclic compounds and Rule C-823.1 for carboxamides.

Significance in Heterocyclic Chemistry Research

The compound’s hybrid architecture merges two pharmacologically critical scaffolds:

  • Benzimidazoles: Known for antimicrobial, antiviral, and kinase-inhibitory properties.
  • Piperidines: Widely utilized in CNS therapeutics due to their conformational flexibility and nitrogen-based reactivity.Such hybrids are investigated for dual-targeting capabilities, potentially mitigating drug resistance in neurological and oncological contexts.

XLogP3

2.6

Dates

Last modified: 08-17-2023

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